2,5-Dibromo-4-ethyl-pyridine
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Overview
Description
2,5-Dibromo-4-ethyl-pyridine is a heterocyclic aromatic compound with the molecular formula C7H7Br2N. It is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an ethyl group at the 4th position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-ethyl-pyridine typically involves the bromination of 4-ethyl-pyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-ethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
2,5-Dibromo-4-ethyl-pyridine finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-ethyl-pyridine involves its interaction with specific molecular targets. The bromine atoms and the ethyl group influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
2,5-Dibromo-pyridine: Lacks the ethyl group, leading to different reactivity and applications.
4-Ethyl-pyridine: Lacks the bromine atoms, resulting in different chemical properties.
2,5-Dichloro-4-ethyl-pyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
Uniqueness: 2,5-Dibromo-4-ethyl-pyridine is unique due to the presence of both bromine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H7Br2N |
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Molecular Weight |
264.94 g/mol |
IUPAC Name |
2,5-dibromo-4-ethylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
TYEZAGIOLNGFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1Br)Br |
Origin of Product |
United States |
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